molecular formula C21H14BClFNO B14178943 Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester CAS No. 873101-78-1

Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester

Cat. No.: B14178943
CAS No.: 873101-78-1
M. Wt: 361.6 g/mol
InChI Key: BSSKBGJCYLLUSX-UHFFFAOYSA-N
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Description

Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid ester linked to a quinoline moiety

Preparation Methods

The synthesis of Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with quinoline esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates, often using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.

Scientific Research Applications

Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the borinic acid ester can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and cellular functions .

Comparison with Similar Compounds

Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: can be compared with other borinic acid esters and quinoline derivatives:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

873101-78-1

Molecular Formula

C21H14BClFNO

Molecular Weight

361.6 g/mol

IUPAC Name

(4-chlorophenyl)-(3-fluorophenyl)-quinolin-8-yloxyborane

InChI

InChI=1S/C21H14BClFNO/c23-18-11-9-16(10-12-18)22(17-6-2-7-19(24)14-17)26-20-8-1-4-15-5-3-13-25-21(15)20/h1-14H

InChI Key

BSSKBGJCYLLUSX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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